N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group attached to the benzene ring and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2-ethyl-6-methylaniline to form 2-ethyl-6-methyl-3-nitroaniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-ethyl-6-methyl-3-aminobenzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-ethyl-6-methyl-3-nitrobenzoic acid and aniline derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide linkage allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but lacks the nitro group.
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: Contains a chloro group instead of a nitro group.
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine: Used in asymmetric catalytic processes.
Uniqueness
N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the amide linkage, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-3-12-7-4-6-11(2)15(12)17-16(19)13-8-5-9-14(10-13)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
QGTDNRZORIXEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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